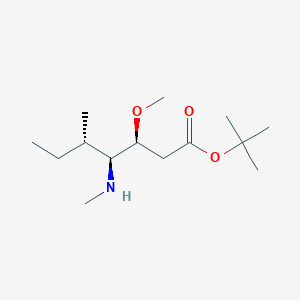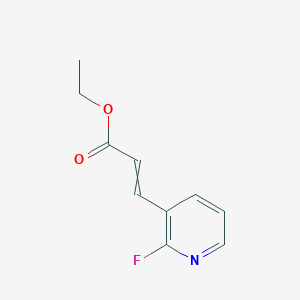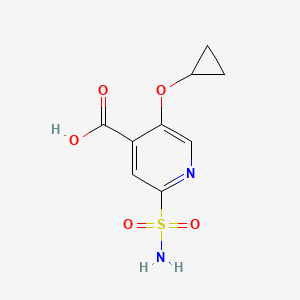![molecular formula C22H19N5O2 B14803028 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl-](/img/structure/B14803028.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of catalysts such as copper and may be facilitated by microwave-assisted synthesis to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving cyclocondensation reactions and microwave-assisted synthesis suggests potential for large-scale production. The simplicity and efficiency of these methods make them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization and derivatization .
Biology and Medicine
This compound has shown promise in biological and medicinal research, particularly as an antimicrobial and anticancer agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, as well as its potential to inhibit cancer cell growth .
Industry
In industry, the compound’s photophysical properties make it suitable for use in materials science, particularly in the development of fluorescent probes and sensors .
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (Trks), which are involved in cellular signaling pathways related to cell survival, differentiation, and growth . This inhibition disrupts these pathways, leading to the compound’s antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol
- 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenol
Uniqueness
Compared to these similar compounds, pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl- stands out due to its enhanced photophysical properties and greater versatility in biological applications. Its ability to act as a Trk inhibitor further distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives .
Propiedades
Fórmula molecular |
C22H19N5O2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H19N5O2/c1-15(28)26(2)18-10-8-17(9-11-18)25-22(29)19-14-24-27-20(12-13-23-21(19)27)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,29) |
Clave InChI |
KYRVFDLAJUZIRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)

![2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)

![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14803003.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
![1-[(2S,3S,4R)-8-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14803012.png)
![1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14803015.png)

![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)
